7-Hydroxytridecanoic acid
Description
Properties
IUPAC Name |
7-hydroxytridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-6-9-12(14)10-7-5-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQZNWSQXTYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Occurrence in Microorganisms
7-Hydroxytridecanoic acid has been identified in saponified whole-cell extracts of Mucor species, a genus of fungi known for producing hydroxylated fatty acids. These compounds are integral to microbial cell membranes, where they contribute to fluidity and signal transduction. The biosynthetic pathway in Mucor involves the enzymatic hydroxylation of tridecanoic acid, catalyzed by cytochrome P450 monooxygenases. This process introduces the hydroxyl group at the seventh carbon with high regioselectivity.
Fermentation and Extraction
Industrial-scale production typically involves submerged fermentation. Key parameters include:
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Carbon Source : Glucose or glycerol (20–50 g/L) for optimal biomass yield.
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Temperature : 25–30°C, pH 6.0–7.0.
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Oxygenation : Dissolved oxygen maintained at 30–50% saturation.
Post-fermentation, cells are harvested via centrifugation and subjected to saponification with 1–2 M NaOH in methanol-water (4:1 v/v) at 80°C for 2–4 hours. The free fatty acids are then extracted using ethyl acetate, yielding this compound at approximately 0.5–1.2% of dry cell weight.
Table 1: Microbial Production Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Carbon Source | Glycerol (40 g/L) | 1.1 |
| Fermentation Time | 72 hours | 0.9 |
| Saponification Duration | 3 hours | 1.0 |
Chemical Synthesis Approaches
Hydroxylation of Tridecanoic Acid
Chemical hydroxylation employs transition metal catalysts to introduce the hydroxyl group. A representative method involves:
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Substrate Activation : Tridecanoic acid is converted to its methyl ester to enhance solubility.
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Catalytic Hydroxylation : Using Fe(II)-α-ketoglutarate-dependent dioxygenase, the ester is hydroxylated at C7 in a buffered aqueous system (pH 7.4, 37°C).
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Hydrolysis : The ester is hydrolyzed with 1 M HCl to yield this compound.
This method achieves ~65% regioselectivity but requires extensive purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Green Chemistry Strategies
Recent advances prioritize sustainability. A novel route adapted from the synthesis of (R)-3-hydroxy-decanoic acid involves:
Oxa-Michael Addition
Levoglucosenone (LGO), a chiral biomass-derived compound, undergoes oxa-Michael addition with water to form a hydrated intermediate. This step achieves 75% yield under solvent-free conditions.
Baeyer-Villiger Oxidation
The intermediate is oxidized using hydrogen peroxide and a lipase catalyst to introduce a ketone group, followed by lactonization. This step proceeds at 50°C for 12 hours, yielding 70–80% product.
Cross-Metathesis Homologation
A Grubbs II catalyst facilitates cross-metathesis with hept-1-ene to extend the carbon chain. After hydrogenation and deprotection, this compound is obtained with an overall yield of 28% over seven steps.
Table 2: Green Synthesis Performance
| Step | Conditions | Yield (%) | PMI Ratio* |
|---|---|---|---|
| Oxa-Michael Addition | Solvent-free, 25°C | 75 | 5 |
| Baeyer-Villiger Oxidation | H₂O₂, lipase, 50°C | 80 | 8 |
| Cross-Metathesis | Grubbs II, 40°C | 45 | 72 |
| *Process Mass Intensity (PMI) measures environmental impact, with lower values preferred. |
Comparative Analysis of Methods
Efficiency and Scalability
Cost Considerations
| Method | Cost per Gram (USD) |
|---|---|
| Microbial | 120–150 |
| Chemical | 90–110 |
| Green Chemistry | 200–250 |
Chemical Reactions Analysis
Types of Reactions
7-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 7-Ketotridecanoic acid or 7-Carboxytridecanoic acid.
Reduction: 7-Hydroxytridecanol.
Esterification: 7-Hydroxytridecanoate esters.
Substitution: 7-Chlorotridecanoic acid or 7-Bromotridecanoic acid.
Scientific Research Applications
Chemical Properties and Structure
7-Hydroxytridecanoic acid is characterized by its hydroxyl group at the seventh carbon of a tridecanoic acid chain. Its molecular structure contributes to its unique biochemical properties, making it a subject of interest in numerous studies.
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that hydroxy fatty acids exhibit significant antimicrobial properties. A study highlighted the effectiveness of various hydroxy fatty acids, including this compound, against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It has been shown to modulate immune responses, possibly through interactions with Toll-like receptors .
- Drug Formulation : Hydroxy fatty acids are being explored as excipients in drug formulations due to their emulsifying properties. Their ability to enhance the solubility of poorly soluble drugs makes them valuable in pharmaceutical applications .
Agricultural Applications
- Biopesticides : The compound's potential as a biopesticide has been examined due to its natural origin and efficacy against various agricultural pests. Studies have demonstrated its ability to stimulate plant defenses, enhancing crop resilience against diseases .
- Soil Health : Hydroxy fatty acids like this compound can improve soil microbial activity, promoting healthier soil ecosystems and potentially increasing crop yields .
Cosmetic Applications
- Skin Care Products : Due to its moisturizing properties, this compound is being incorporated into skin care formulations. Its ability to enhance skin hydration while providing antimicrobial benefits makes it a favorable ingredient in cosmetics .
- Anti-aging Formulations : The antioxidant properties of this compound contribute to its use in anti-aging products, where it helps combat oxidative stress in skin cells .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various hydroxy fatty acids demonstrated that this compound exhibited potent antibacterial activity comparable to conventional antibiotics. This research supports its potential use in developing new antimicrobial agents.
- Agricultural Field Trials : Field trials using this compound as a biopesticide showed a significant reduction in pest populations and improved crop yields, indicating its practical application in sustainable agriculture.
- Cosmetic Formulation Development : A cosmetic company formulated a new moisturizer incorporating this compound, which resulted in improved skin hydration levels among participants in clinical trials.
Mechanism of Action
The mechanism of action of 7-Hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism, such as phospholipase A2. By inhibiting this enzyme, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 7-hydroxytridecanoic acid with selected hydroxy fatty acids based on chain length, hydroxyl position, and functional properties:
*Note: Data for this compound inferred from homologs.
Chromatographic and Analytical Behavior
- 7-Hydroxyhexadecanoic acid (C16): Exhibits distinct retention indices when derivatized with trimethylsilyl (TMS) groups. For example, 1TMS derivatives show Kovats retention indices (RI) of ~2193 (semi-standard non-polar column), aiding in identification via GC-MS .
- 7-Hydroxyoctanoic acid (C8): Quantified in metabolomic studies, suggesting its detectability in biological matrices using LC-MS or NMR .
- 3-Hydroxytridecanoic acid (C13): Limited chromatographic data, but hydroxyl position at C3 may reduce volatility compared to C7 isomers .
Biological Activity
7-Hydroxytridecanoic acid is a medium-chain fatty acid characterized by the presence of a hydroxyl group at the seventh carbon of the tridecanoic acid chain. This structural feature contributes to its unique biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The compound is part of a broader class of hydroxy fatty acids that have garnered attention for their diverse roles in biological systems.
- Molecular Formula : C13H26O3
- Molecular Weight : 230.35 g/mol
- Structure : Contains a hydroxyl group (-OH) on the seventh carbon atom.
The presence of the hydroxyl group significantly influences its solubility and reactivity, allowing it to interact with various biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against food-borne bacteria and fungi, suggesting potential applications in food preservation and safety .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties , which may be beneficial in treating conditions associated with chronic inflammation. The mechanism involves modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .
Antioxidant Activity
This compound demonstrates significant antioxidant activity , which can help in reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate enzyme activity. Its hydroxyl group facilitates hydrogen bonding, enhancing its interaction with lipid bilayers and proteins involved in various metabolic processes.
Case Studies and Experimental Evidence
- Antimicrobial Activity : A study highlighted the antibacterial effects of this compound against E. coli and Staphylococcus aureus, demonstrating a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL .
- Anti-inflammatory Mechanisms : In vitro experiments indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, underscoring its potential as an anti-inflammatory agent .
- Oxidative Stress Reduction : A study reported that the compound could decrease malondialdehyde (MDA) levels, a marker of oxidative stress, in liver cells exposed to oxidative agents .
Comparative Analysis with Other Hydroxy Fatty Acids
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3-Hydroxydecanoic Acid | Moderate | Yes | Moderate |
| 9-Hydroxyoctadecanoic Acid | Yes | No | High |
This table illustrates that while various hydroxy fatty acids possess beneficial properties, this compound stands out due to its comprehensive biological activities.
Q & A
Advanced Question: How can researchers optimize reaction conditions to improve yield and purity during the synthesis of this compound?
Answer: Synthesis typically involves hydroxylation of tridecanoic acid derivatives or enzymatic modification of fatty acid precursors. Characterization requires spectroscopic techniques (e.g., NMR for hydroxyl group identification, IR for carboxylic acid detection) and chromatographic methods (HPLC or GC-MS for purity analysis). For optimization, systematically vary parameters like temperature, catalyst concentration, and reaction time while monitoring intermediates via thin-layer chromatography (TLC) . Advanced studies should incorporate factorial design experiments to identify interactions between variables and validate purity using differential scanning calorimetry (DSC) .
Basic Question: What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Advanced Question: How can researchers resolve co-elution issues in chromatographic analysis of this compound with structurally similar metabolites?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use reverse-phase columns (C18) with gradient elution to separate polar hydroxylated compounds. For co-elution challenges, employ high-resolution mass spectrometry (HRMS) to distinguish isomers via exact mass measurements or derivatize the hydroxyl group (e.g., silylation) to alter retention behavior . Advanced workflows may integrate machine learning algorithms to deconvolute overlapping peaks in complex spectra .
Basic Question: What stability considerations are critical for storing this compound in laboratory environments?
Advanced Question: How does the hydroxyl group in this compound influence its reactivity under varying pH and oxidative conditions?
Answer: Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to strong acids/bases and oxidizing agents . Advanced studies should conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to model degradation pathways. The hydroxyl group increases susceptibility to autoxidation; use radical scavengers (e.g., BHT) in aqueous buffers and monitor peroxide formation via iodometric titration .
Basic Question: How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Question: What statistical approaches are recommended for reconciling variability in dose-response relationships across studies?
Answer: First, verify experimental variables (e.g., cell lines, solvent systems) and purity of the compound. Conduct a systematic review to identify methodological inconsistencies . For advanced analysis, apply meta-regression to assess covariates (e.g., assay type, exposure time) or Bayesian hierarchical models to account for between-study heterogeneity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Basic Question: How can researchers assess the ecological impact of this compound when toxicity data are limited?
Advanced Question: What predictive modeling tools are suitable for estimating biodegradation pathways of hydroxylated fatty acids in environmental systems?
Answer: Use read-across methods with structurally analogous compounds (e.g., 12-Hydroxydodecanoic acid) to infer toxicity endpoints . For biodegradation, apply quantitative structure-activity relationship (QSAR) models like EPI Suite to predict half-lives in soil/water. Advanced studies should combine experimental microcosm assays with computational tools (e.g., molecular dynamics simulations) to map metabolic pathways in microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
